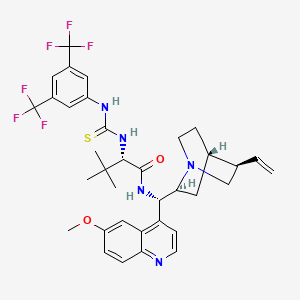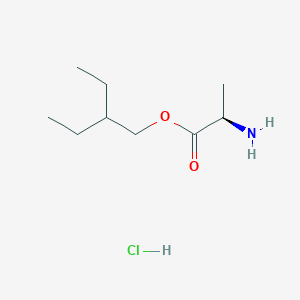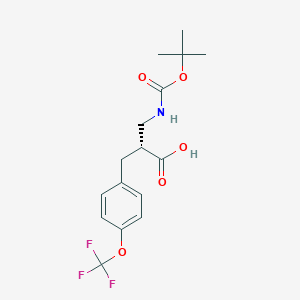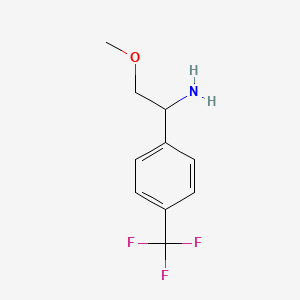
2,2-Difluorocyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H8F2O It features a five-membered cyclopentane ring substituted with two fluorine atoms at the 2-position and an aldehyde group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopentane-1-carbaldehyde typically involves the fluorination of cyclopentane derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can be introduced via oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluorocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products:
Oxidation: 2,2-Difluorocyclopentane-1-carboxylic acid
Reduction: 2,2-Difluorocyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
2,2-Difluorocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them potential candidates for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 2,2-Difluorocyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluorocyclopentane-1-carboxylic acid
- 2,2-Difluorocyclopentane-1-methanol
- 3,3-Difluorocyclopentane-1-carbaldehyde
Comparison: Compared to its analogs, 2,2-Difluorocyclopentane-1-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct reactivity and potential applications. The aldehyde group allows for further functionalization, while the fluorine atoms enhance the compound’s stability and lipophilicity.
Eigenschaften
Molekularformel |
C6H8F2O |
|---|---|
Molekulargewicht |
134.12 g/mol |
IUPAC-Name |
2,2-difluorocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(6)4-9/h4-5H,1-3H2 |
InChI-Schlüssel |
GCRBISNVQMQXPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)



![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)




